molecular formula C9H15NO2 B062550 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol CAS No. 165319-55-1

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol

Cat. No.: B062550
CAS No.: 165319-55-1
M. Wt: 169.22 g/mol
InChI Key: YXCMJUWCTYNNEK-UHFFFAOYSA-N
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Description

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol is a heterocyclic alcohol featuring a 1,2-oxazole core substituted with a propyl group at position 3 and a propan-1-ol moiety at position 5. The propanol chain enhances hydrophilicity, while the propyl substituent may increase lipophilicity, balancing the compound’s physicochemical profile.

Properties

CAS No.

165319-55-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3

InChI Key

YXCMJUWCTYNNEK-UHFFFAOYSA-N

SMILES

CCCC1=NOC(=C1)C(CC)O

Canonical SMILES

CCCC1=NOC(=C1)C(CC)O

Synonyms

5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the Chembase database , share structural motifs with 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, enabling comparative analysis:

3-[(3R,4S)-1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-4-(morpholin-4-yl)piperidin-3-yl]propan-1-ol

  • Structural Similarities :
    • Both compounds contain a 1,2-oxazol-5-yl group and a propan-1-ol chain.
  • Key Differences :
    • The propyl group in the target compound is replaced with a 4-methylphenyl substituent, increasing aromaticity and steric bulk.
    • A morpholine-piperidine scaffold is appended to the oxazole, introducing tertiary amine and ether functionalities.
  • Implications :
    • The 4-methylphenyl group may enhance π-π stacking interactions but reduce solubility compared to the aliphatic propyl chain.
    • The morpholine-piperidine system could improve bioavailability and metabolic stability, making this analog more suited for CNS-targeting pharmaceuticals .

N-({1-[(Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide

  • Structural Similarities :
    • Both feature a five-membered heterocycle (oxazole vs. thiazole) and a pyrrolidine-like moiety.
  • Key Differences: Thiazole replaces oxazole, substituting oxygen with sulfur, altering electronic properties (thiazole is more polarizable). A methanesulfonamide group replaces the propanol chain, introducing stronger hydrogen-bond acceptor capacity.
  • Implications :
    • Sulfur’s larger atomic radius may enhance binding to metal ions or hydrophobic pockets.
    • The sulfonamide group could improve metabolic resistance but reduce passive membrane permeability compared to the alcohol .

5-(3-Cyano-6-methylpyridin-2-yl)-N-[2-(dimethylamino)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxamide

  • Structural Similarities :
    • Both are heterocyclic systems with alkylamine substituents.
  • Key Differences: A pyridine-pyrazine fused system replaces the oxazole, increasing planarity and conjugation. A cyano group and carboxamide chain introduce distinct polarity and hydrogen-bonding profiles.
  • Implications: The fused aromatic system may improve stacking interactions in enzyme active sites. The dimethylaminoethyl group enhances solubility in acidic environments, contrasting with the propanol’s pH-independent hydrophilicity .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents Functional Groups Potential Applications
This compound 1,2-oxazole Propyl, propanol Alcohol Solubility modulator
3-[(3R,4S)-1-{[3-(4-Methylphenyl)-...]propan-1-ol 1,2-oxazole 4-Methylphenyl, morpholine-piperidine Alcohol, tertiary amine, ether CNS drug candidates
N-({1-[(Dimethyl-1,3-thiazol-5-yl)...]methanesulfonamide 1,3-thiazole Dimethylthiazole, pyrrolidine Sulfonamide, tertiary amine Enzyme inhibition
5-(3-Cyano-6-methylpyridin-2-yl)...carboxamide Pyridine-pyrazine Cyano, dimethylaminoethyl Carboxamide, tertiary amine Kinase inhibitors

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